3-Methoxyphenyl methanesulfonate
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Overview
Description
3-Methoxyphenyl methanesulfonate is an organic compound with the molecular formula C8H10O4S. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyphenyl methanesulfonate can be synthesized through the reaction of 3-methoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The reaction mixture is stirred for several hours to ensure completion. The product is then purified by column chromatography over silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and product isolation is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The aromatic ring can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the aromatic ring.
Major Products
Nucleophilic Substitution: The major products are substituted phenols where the methanesulfonate group is replaced by the nucleophile.
Oxidation: The major products are quinones or other oxidized derivatives of the aromatic ring.
Reduction: The major products are reduced aromatic compounds, such as cyclohexane derivatives.
Scientific Research Applications
3-Methoxyphenyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Proteomics Research: The compound is used in the modification of proteins and peptides for mass spectrometry analysis.
Material Science: It is used in the preparation of functionalized materials and polymers.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Methoxyphenyl methanesulfonate involves the cleavage of the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. This cleavage facilitates the formation of new bonds with nucleophiles. The methoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Phenyl methanesulfonate: Similar structure but lacks the methoxy group.
4-Methoxyphenyl methanesulfonate: Similar structure with the methoxy group at the para position.
2-Methoxyphenyl methanesulfonate: Similar structure with the methoxy group at the ortho position.
Uniqueness
3-Methoxyphenyl methanesulfonate is unique due to the position of the methoxy group at the meta position, which influences its reactivity and the types of reactions it undergoes. The presence of the methoxy group also enhances its solubility in organic solvents and its ability to participate in various chemical transformations.
Properties
IUPAC Name |
(3-methoxyphenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-7-4-3-5-8(6-7)12-13(2,9)10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDKUUFVIRKUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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